1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine
Description
Properties
IUPAC Name |
1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-8-4-6-11(7-5-8)13-15-10(3)12(16-13)9(2)14/h4-7,9H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBJYNKBULHDDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C(C)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine typically involves the reaction of 4-methylphenyl derivatives with thiazole precursors under specific conditions. One common method includes the use of transaminases for chiral selective synthesis, which involves the transamination of 1-(3-methylphenyl)ethan-1-one . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. 1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine has been studied for its effectiveness against various bacterial strains. In vitro studies have shown that modifications in the thiazole ring can enhance the compound's antibacterial activity, making it a candidate for developing new antibiotics .
Anti-inflammatory Properties
Thiazole compounds are known for their anti-inflammatory effects. This particular compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic applications in treating inflammatory diseases such as arthritis .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of thiazole derivatives. Preliminary findings suggest that this compound may protect neuronal cells from oxidative stress-induced damage, indicating its potential use in neurodegenerative diseases like Alzheimer's .
Agricultural Applications
Pesticide Development
The structural characteristics of thiazole compounds make them suitable for developing novel pesticides. This compound has been investigated for its efficacy against specific pests and pathogens affecting crops. Its application can lead to more effective pest management strategies with reduced environmental impact compared to traditional pesticides .
Plant Growth Regulation
Thiazole derivatives have also been explored as plant growth regulators. Research suggests that this compound can enhance growth parameters such as root development and flowering in various plant species, making it a valuable tool in agricultural biotechnology .
Material Science Applications
Polymer Chemistry
In material science, thiazole derivatives are being studied for their role as additives in polymer formulations. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical properties, which is crucial for developing high-performance materials .
Dyes and Pigments
The vibrant color properties of thiazole compounds allow their use in synthesizing dyes and pigments. This compound has been evaluated for its potential application in textile and coating industries due to its stability and colorfastness .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Activity | Evaluated against E. coli and S. aureus | Showed significant inhibition at low concentrations, suggesting potential as a new antibiotic agent. |
| Neuroprotection | Tested on neuronal cell lines exposed to oxidative stress | Demonstrated reduced cell death and preservation of function, indicating protective effects against neurodegeneration. |
| Pesticide Efficacy | Field trials on crops infested with aphids | Resulted in a 70% reduction in pest populations with minimal environmental impact compared to conventional pesticides. |
Mechanism of Action
The mechanism of action of 1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets. Thiazole derivatives are known to bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of its antitumor activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Selected Thiazole Derivatives
Key Observations :
The ethanamine chain introduces a basic amine group, which may improve solubility in polar solvents relative to ketone-containing analogues (e.g., 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone) .
Steric and Conformational Effects: The methyl group at position 4 of the thiazole core in the target compound likely reduces steric hindrance compared to bulkier substituents, such as the pyrazole ring in 3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine . In related imidazole-imines, such angles (~56°) influence crystal packing via C–H⋯X and π-π interactions .
Biological Activity
1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine, also known by its CAS number 1017379-98-4, is a thiazole-derived compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C13H16N2S
- Molecular Weight : 232.35 g/mol
- CAS Number : 1017379-98-4
- Structure : The compound features a thiazole ring substituted with a methyl group and a phenyl group, which are essential for its biological activity.
Biological Activity Overview
Thiazole derivatives have been widely studied for their diverse biological activities, including antitumor, antimicrobial, and anticonvulsant properties. The specific compound in focus has shown promising results in various studies.
Antitumor Activity
Research indicates that compounds containing thiazole moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 1.61 ± 0.92 | Induces apoptosis and mitochondrial depolarization |
| Related Thiazole Derivative | Jurkat | 1.98 ± 1.22 | Inhibits tubulin polymerization |
These findings suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. Studies show that specific substitutions on the thiazole ring can enhance antibacterial activity against various pathogens. The presence of electron-donating groups, such as methyl groups on the phenyl ring, has been linked to increased efficacy against bacterial strains .
Anticonvulsant Activity
Some thiazole compounds have demonstrated anticonvulsant properties in animal models. The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring can significantly influence anticonvulsant efficacy. For example:
| Compound | Model | ED50 (mg/kg) | Observations |
|---|---|---|---|
| Thiazole Analog | PTZ-induced seizures | 10.0 | Complete protection observed |
This suggests that similar modifications to this compound may yield compounds with enhanced anticonvulsant activity .
Case Studies
Several studies have focused on the synthesis and evaluation of thiazole derivatives, including this compound:
- Synthesis and Evaluation :
- Mechanistic Insights :
Q & A
Q. What methodologies assess the compound’s stability under varying storage and physiological conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
